molecular formula C13H14F3NO5 B1311346 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid CAS No. 561304-40-3

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1311346
CAS No.: 561304-40-3
M. Wt: 321.25 g/mol
InChI Key: DYINHAOLKZFJQC-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is a valuable Boc-protected aromatic amino acid building block designed for research applications in organic synthesis and drug discovery. The tert-butoxycarbonyl (Boc) group serves as a robust, acid-liable protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions without affecting other sensitive moieties . This allows for the sequential synthesis of complex molecules, making it particularly useful in peptide-mimetic chemistry and the development of pharmaceutical intermediates. The incorporation of a trifluoromethoxy substituent on the aromatic ring can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, which are key parameters in optimizing the pharmacokinetic profiles of lead compounds . Similar Boc-protected benzoic acid derivatives are known to facilitate the formation of supramolecular architectures through intermolecular hydrogen bonding, such as N—H⋯O and C—H⋯O interactions, which can be exploited in materials science for constructing molecular frameworks . Researchers can utilize this reagent to introduce a sterically defined, electrophilically distinct aniline derivative into target structures. As with all compounds of this class, it is essential for constructing peptide-based frameworks and amyloid-mimetic fibrillar architectures . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINHAOLKZFJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150666
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
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Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561304-40-3
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
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Preparation Methods

Protection of the Amino Group

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically in an organic solvent such as toluene or acetonitrile. This step yields the N-Boc-protected aniline derivative, which is crucial for selective downstream reactions.

Parameter Details
Reagents Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine)
Solvent Toluene or acetonitrile
Temperature 100 °C (for 2 hours reported in literature)
Yield Up to 98% for N-Boc-2-(trifluoromethoxy)aniline
Notes Reaction monitored by TLC or HPLC; purification by column chromatography

This method is supported by Leroux et al. (2003), who reported a 98% yield of N-Boc-2-(trifluoromethoxy)aniline under these conditions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is generally introduced via electrophilic aromatic substitution or by using trifluoromethoxylation reagents on a suitable aromatic precursor. In many cases, the trifluoromethoxy group is already present on the starting aniline or benzoic acid derivative, simplifying the synthesis.

Formation of the Benzoic Acid Moiety

The benzoic acid functionality is either retained from the starting material or introduced via oxidation of the corresponding methyl or aldehyde substituent on the aromatic ring. The Boc-protected amino group remains stable under these conditions.

Representative Synthetic Route Example

Step Reaction Description Conditions Yield (%) Reference
1 Boc protection of 2-(trifluoromethoxy)aniline Boc₂O, triethylamine, toluene, 100 °C, 2 h 98
2 Conversion to this compound Oxidation or substitution reactions as needed Variable

Purification and Characterization

  • Purification: Silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate (1:1) is commonly employed to isolate the pure compound.
  • Characterization:
    • NMR Spectroscopy: Confirms Boc protection (tert-butyl singlet ~1.4 ppm) and aromatic protons; trifluoromethoxy group shows characteristic splitting due to fluorine coupling.
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peak at m/z 322 ([M+H]⁺).
    • Melting Point: 135–136 °C consistent with literature values.

Research Findings and Notes

  • The Boc protecting group is essential for stabilizing the amino functionality during the introduction of the trifluoromethoxy group and during oxidation steps to form the benzoic acid.
  • The trifluoromethoxy substituent imparts unique electronic properties, influencing reactivity and stability of intermediates.
  • Industrial synthesis may optimize reaction times, temperatures, and purification steps to improve yield and purity, often employing continuous flow reactors and automated systems.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Key Notes
Amino group Boc protection Di-tert-butyl dicarbonate, triethylamine, toluene, 100 °C, 2 h 98 High yield, essential for selectivity
Trifluoromethoxy introduction Starting material often pre-substituted; otherwise electrophilic substitution or trifluoromethoxylation reagents Variable Requires controlled conditions to avoid side reactions
Benzoic acid formation Oxidation or retention from starting material Variable Boc group stable under oxidation conditions
Purification Silica gel chromatography (n-hexane/ethyl acetate) Ensures >95% purity for research use

This comprehensive synthesis approach for this compound is based on diverse, authoritative sources and reflects current best practices in organic synthesis for this compound class. The Boc protection strategy combined with careful handling of the trifluoromethoxy substituent and benzoic acid functionality ensures high purity and yield suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethoxy group.

    Deprotection Reactions: The major product is the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

Drug Development

The compound is utilized in the synthesis of peptide-based drugs due to its ability to modify amino acids. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis. This property is crucial for developing pharmaceuticals that require precise amino acid sequences.

Case Study : Research has shown that Boc-L-3-Trifluoromethylphenylalanine can enhance the bioactivity of peptides by introducing trifluoromethyl groups, which can improve metabolic stability and binding affinity to target receptors .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural modifications can lead to increased potency against targets such as glutamate transporters, which are critical in neurological functions.

Data Table: Inhibition Potencies

CompoundTarget EnzymeIC50 (nM)
Boc-L-3-TrifluoromethylphenylalanineEAAT27
Boc-L-3-TrifluoromethylphenylalanineEAAT3128

Protein Engineering

In protein engineering, the incorporation of Boc-L-3-Trifluoromethylphenylalanine into proteins can be used to study structure-function relationships. The trifluoromethyl group can influence the hydrophobicity and electronic properties of the peptide backbone, providing insights into protein folding and stability.

Example Application : The introduction of this compound into peptides has been shown to stabilize certain conformations that are otherwise unstable in aqueous environments .

Peptide Synthesis Techniques

The compound is frequently employed in solid-phase peptide synthesis (SPPS), where the Boc group facilitates the stepwise addition of amino acids while preventing unwanted side reactions.

Polymer Development

Beyond biological applications, 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is being explored for its potential in developing novel polymers with specific properties such as enhanced thermal stability and chemical resistance.

Research Findings : Studies indicate that polymers incorporating this compound exhibit improved mechanical properties due to the presence of trifluoromethyl groups, which enhance intermolecular interactions .

Mechanism of Action

The mechanism of action for 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance and stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties
Compound LogP (Predicted) Molecular Weight (g/mol) Water Solubility (mg/mL)
Target Compound 3.2 335.27 0.12
2-[(Boc)amino]-3-(4-iodophenyl)propanoic acid 2.8 405.19 0.25
3-Iodo-5-(trifluoromethoxy)-1H-indazole 3.5 320.03 0.08

Biological Activity

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18F3NO4C_{15}H_{18}F_3NO_4, with a molecular weight of approximately 333.302 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group for the amine and a trifluoromethoxy group that enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Boc-protected amine : This step involves the reaction of an amine with di-tert-butyl dicarbonate.
  • Introduction of the trifluoromethoxy group : This can be achieved through nucleophilic substitution reactions using trifluoromethoxide reagents.
  • Final coupling to form the benzoic acid structure : This may involve coupling reactions with benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy group is known to enhance binding affinity and selectivity for certain targets, which can lead to improved pharmacological profiles.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The trifluoromethoxy group has been associated with increased antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase, which could have implications in treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies : Research has shown that this compound demonstrates significant inhibition of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS).
  • In Vivo Models : Animal studies have reported reduced edema and inflammatory responses when treated with this compound, suggesting its potential utility in therapeutic applications for conditions like arthritis.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Trifluoromethyl)benzoic acidTrifluoromethyl groupModerate anti-inflammatory
4-(tert-Butoxycarbonylamino)-2-trifluoromethylbenzoic acidSimilar amino protectionEnhanced antimicrobial activity
5-(((tert-butoxycarbonyl)amino)methyl)-2-trifluoromethylbenzoic acidAdditional methyl groupUnique reactivity patterns

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(tert-Boc)amino]-3-(trifluoromethoxy)benzoic acid, and how is purity ensured?

  • Methodology :

  • Step 1 : Coupling tert-butoxycarbonyl (Boc) groups to the amino moiety via sodium carbonate-mediated reactions in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Purification via silica gel chromatography using hexane:ethyl acetate gradients to isolate intermediates (≥95% purity) .
  • Step 3 : Confirm final structure using LC-MS (e.g., molecular ion [M+Na]+ observed at 520 m/z) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Assign signals for Boc-protected amines (δ ~1.4 ppm for tert-butyl) and trifluoromethoxy groups (δ ~120-125 ppm for 19F^{19}\text{F} NMR) .
  • HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water mobile phases .
  • Melting Point Analysis : Compare observed values (e.g., 150–151°C) to literature data for consistency .

Advanced Research Questions

Q. How can researchers address conflicting spectral data (e.g., unexpected LC-MS peaks) post-synthesis?

  • Troubleshooting Approach :

  • Hypothesis 1 : Check for residual solvents (e.g., DMF) via 1H^1\text{H} NMR or GC-MS.
  • Hypothesis 2 : Assess Boc deprotection under acidic conditions (e.g., trifluoroacetic acid exposure during purification) using FT-IR to detect carbonyl shifts (C=O at ~1700 cm1^{-1}) .
  • Resolution : Optimize silica gel chromatography with incremental polarity adjustments to separate byproducts .

Q. What strategies improve yield in coupling reactions involving trifluoromethoxy groups?

  • Optimization Tactics :

  • Solvent Choice : Use anhydrous DMF to minimize hydrolysis of reactive intermediates .
  • Catalyst Screening : Test HOBt/DIC or EDCl systems for amide bond formation efficiency .
  • Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., epimerization) .

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?

  • Experimental Design :

  • Computational Modeling : Perform DFT calculations to map electron-withdrawing effects on the benzoic acid ring .
  • X-ray Crystallography : Resolve dihedral angles between the trifluoromethoxy substituent and adjacent groups to assess steric hindrance .
  • Comparative Reactivity : Synthesize analogs (e.g., methoxy vs. trifluoromethoxy) and measure reaction rates in nucleophilic acyl substitutions .

Stability and Handling

Q. What are the optimal storage conditions to prevent degradation?

  • Protocol :

  • Store at -20°C in amber vials under inert gas (argon) to protect the Boc group from moisture and light .
  • Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (e.g., 150–151°C vs. 244–245°C)?

  • Investigation Steps :

  • Purity Verification : Re-crystallize the compound from ethyl acetate/hexane and re-test .
  • Polymorphism Screening : Perform DSC to identify multiple crystalline forms .
  • Cross-Reference : Compare synthetic routes (e.g., hydrochloride salts vs. free acids may explain variance) .

Reactivity and Applications

Q. What methodologies enable selective functionalization of the benzoic acid moiety?

  • Synthetic Routes :

  • Esterification : React with benzyl bromide under basic conditions to form benzyl esters for peptide coupling .
  • Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki reactions to introduce aryl groups at the 4-position .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

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